An In-depth Technical Guide to Coenzyme B: Structure and Chemical Formula
An In-depth Technical Guide to Coenzyme B: Structure and Chemical Formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP) is a critical coenzyme in the domain of Archaea, playing an indispensable role in the biogeochemical cycle of methane. It is an essential component of the methyl-coenzyme M reductase (MCR) enzyme system, which catalyzes the final step in methanogenesis—the biological production of methane. This technical guide provides a comprehensive overview of the chemical structure and properties of Coenzyme B, details the experimental methodologies employed for its structure elucidation, and illustrates its central role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of relevant pathways and experimental workflows, rendered using Graphviz, to provide a clear visual representation of the complex processes involving Coenzyme B.
Chemical Structure and Formula
Coenzyme B is chemically known as 7-mercaptoheptanoylthreonine phosphate.[1] Its structure consists of a 7-mercaptoheptanoyl group linked to the amino group of a threonine phosphate moiety. The thiol group (-SH) on the heptanoyl chain is the reactive site of the coenzyme.
The chemical formula for Coenzyme B is C₁₁H₂₂NO₇PS .[2]
Table 1: Chemical Identifiers and Properties of Coenzyme B
| Property | Value | Source |
| IUPAC Name | (2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid | PubChem[2] |
| Chemical Formula | C₁₁H₂₂NO₇PS | PubChem[2] |
| Molecular Weight | 343.34 g/mol | PubChem[2] |
| CAS Number | 104302-77-4 | PubChem[2] |
| Synonyms | 7-mercaptoheptanoylthreonine phosphate, HS-HTP, Component B | PubChem[2], Wikipedia |
Experimental Protocols for Structure Elucidation
The structure of Coenzyme B was first elucidated in 1986 by Noll, Rinehart, Tanner, and Wolfe. Their work involved the purification of the coenzyme from the methanogenic archaeon Methanobacterium thermoautotrophicum and its characterization using a combination of spectroscopic techniques.
Isolation and Purification
The initial step in the structure elucidation of Coenzyme B was its isolation from cell-free extracts of Methanobacterium thermoautotrophicum. The purification process involved multiple chromatographic steps to obtain a homogenous sample of the coenzyme.
Spectroscopic Analysis
The purified Coenzyme B was subjected to various spectroscopic methods to determine its molecular structure.
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Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was crucial in determining the molecular weight of Coenzyme B. Low-resolution FAB-MS initially suggested a molecular weight, which was then refined using high-resolution FAB-MS to propose the elemental composition.
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Field Desorption Mass Spectrometry (FD-MS): This method provided complementary information to FAB-MS, confirming the molecular weight.
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¹H NMR (Proton NMR): 360-MHz ¹H NMR spectroscopy was performed in deuterium oxide (D₂O). The resulting spectrum provided key information about the number and types of protons present in the molecule, their chemical environments, and their connectivity. This data was instrumental in identifying the 7-mercaptoheptanoyl and threonine phosphate moieties and how they were linked.
Confirmation by Chemical Synthesis
Following the proposed structure based on spectroscopic data, Coenzyme B was chemically synthesized. The synthetic compound was then compared to the natural, purified coenzyme. The identical properties of the synthetic and natural compounds, as confirmed by co-elution in HPLC, ¹H NMR, and mass spectrometry, unequivocally verified the proposed structure of 7-mercaptoheptanoylthreonine phosphate.
Quantitative Structural Data
As of the current literature, a crystal structure of Coenzyme B has not been deposited in the Protein Data Bank (PDB). Consequently, detailed experimental data on bond lengths and angles are not available. Computational chemistry studies could provide theoretical values for these parameters, but such studies specifically focused on the geometry of isolated Coenzyme B are not readily found in the public domain.
Biological Role and Signaling Pathways
Coenzyme B is a key player in the final step of methanogenesis, a form of anaerobic respiration in methanogenic archaea.[3][4] It functions as the electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M (CH₃-S-CoM), leading to the formation of methane (CH₄) and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB). This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).
Methanogenesis Pathway (Final Step)
The reaction catalyzed by methyl-coenzyme M reductase can be summarized as follows:
CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB
The heterodisulfide is then reduced by a heterodisulfide reductase to regenerate the active forms of Coenzyme M and Coenzyme B, completing the catalytic cycle.
Biosynthesis of Coenzyme B
The biosynthesis of Coenzyme B has been studied and involves two main steps:
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Coupling of 7-mercaptoheptanoic acid and threonine: This step forms the intermediate N-(7-mercaptoheptanoyl)threonine.
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Phosphorylation: The hydroxyl group of the threonine residue in the intermediate is phosphorylated by ATP to yield the final product, 7-mercaptoheptanoylthreonine phosphate (Coenzyme B).
Experimental Workflow Diagram
The general workflow for the structure elucidation of a novel natural product like Coenzyme B follows a logical progression from isolation to spectroscopic analysis and final confirmation.
Conclusion
Coenzyme B is a structurally unique and functionally vital coenzyme in methanogenic archaea. Its elucidation required a combination of sophisticated separation and spectroscopic techniques, with its structure ultimately confirmed by total synthesis. While detailed crystallographic data remains elusive, its chemical properties and biological role in the terminal step of methanogenesis are well-established. Understanding the structure and function of Coenzyme B is not only crucial for fundamental biochemistry and microbial physiology but also holds potential for applications in biofuel production and climate change mitigation through the control of methane emissions. Further research, particularly aimed at obtaining high-resolution structural data and exploring its interactions within the active site of methyl-coenzyme M reductase, will undoubtedly provide deeper insights into the fascinating world of microbial metabolism.
References
- 1. Structure of component B (7-mercaptoheptanoylthreonine phosphate) of the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
